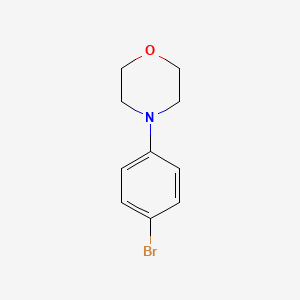

4-(4-Bromophenyl)morpholine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTKZWNRUPTHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469608 | |

| Record name | 4-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30483-75-1 | |

| Record name | 4-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromophenyl)morpholine CAS number and properties

An In-Depth Technical Guide to 4-(4-Bromophenyl)morpholine: Properties, Synthesis, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a versatile heterocyclic compound pivotal to advancements in medicinal chemistry, materials science, and agrochemical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's properties, a detailed examination of its synthesis, and an exploration of its significant applications, grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

This compound, also known as N-(4-Bromophenyl)morpholine, is a disubstituted aromatic amine. The structure features a morpholine ring, a saturated heterocycle known to enhance the pharmacokinetic properties of drug candidates, attached via its nitrogen atom to a brominated phenyl group. This bromine atom provides a reactive site for further chemical modifications, particularly through cross-coupling reactions, making it a valuable building block in organic synthesis.[1]

The fundamental identifiers and properties of this compound are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 30483-75-1 | [2],,[3], |

| Molecular Formula | C₁₀H₁₂BrNO | [3],,[4],[5] |

| Molecular Weight | 242.11 g/mol | ,[4],[5], |

| IUPAC Name | This compound | [2],[5] |

| Synonyms | N-(4-Bromophenyl)morpholine, 1-Bromo-4-morpholinobenzene | [3],,[5] |

| Appearance | White to off-white or light yellow crystalline powder/solid | ,[3],[6] |

| Melting Point | 114-118 °C | [3],, |

| Purity | Commercially available in various grades, e.g., 97%, >98%, ≥99% | ,[3], |

| SMILES | C1COCCN1C2=CC=C(C=C2)Br | [2],,[5] |

| InChIKey | UJTKZWNRUPTHSB-UHFFFAOYSA-N | [2],,[5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a critical process for its application as a research intermediate. The following protocol describes a robust method for its preparation, followed by an expert analysis of the reaction's mechanics.[7]

Experimental Protocol: Bromination of N-Phenylmorpholine

This procedure details the synthesis of N-(4-Bromophenyl)morpholine from a suitable N-phenylmorpholine substrate.[7]

Materials:

-

N-phenylmorpholine substrate (1 mmol)

-

1,4-Dioxane (distilled)

-

Sodium Bromide (NaBr) in phosphate buffer (1.5 M solution)

-

Diphenyl ditelluride solution (10 mM in 1,4-dioxane)

-

Hydrogen Peroxide (H₂O₂) (8.8 M)

-

Ethyl Acetate (EtOAc)

-

Sodium Bisulfite (NaHSO₃) solution (0.5 M)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In an open flask, dissolve 1 mmol of the N-phenylmorpholine substrate in 9.75 mL of distilled 1,4-dioxane.

-

Addition of Bromide Source: Add 10 mL of 1.5 M NaBr in a suitable phosphate buffer (e.g., pH 6.2).[7]

-

Catalyst Introduction: To this mixture, add 0.25 mL of a freshly prepared 10 mM diphenyl ditelluride stock solution (2.5 µmol, 0.25 mol% relative to the substrate).[7]

-

Initiation of Oxidation: Add the required amount of 8.8 M H₂O₂ to initiate the reaction.[7]

-

Reaction Execution: Stir the reaction mixture at room temperature for the time required to achieve complete conversion.

-

Workup - Quenching: Dilute the reaction mixture with 10 mL of water.

-

Workup - Extraction: Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with 5 mL of 0.5 M NaHSO₃ solution (to remove unreacted oxidant) and 10 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Isolation: The resulting product, N-(4-Bromophenyl)morpholine, can be isolated as a tan solid. A reported yield for this method is approximately 93%.[7]

Causality and Experimental Choices

-

Role of Diphenyl Ditelluride: Diphenyl ditelluride acts as a catalyst precursor. In the presence of H₂O₂, it is oxidized to a more electrophilic tellurium species. This species activates the bromide source (NaBr), facilitating the electrophilic bromination of the electron-rich aromatic ring of the N-phenylmorpholine substrate. This catalytic approach is efficient, requiring only a small molar percentage.

-

Hydrogen Peroxide as Oxidant: H₂O₂ is a green and cost-effective terminal oxidant. Its role is to regenerate the active catalytic species from the reduced telluride, allowing the catalytic cycle to continue.

-

Solvent System: The use of a 1,4-dioxane and buffered water system ensures the solubility of both the organic substrate and the inorganic salts (NaBr, buffer components), creating a homogenous environment for the reaction to proceed efficiently.

-

Aqueous Workup: The sequential washing steps are critical for a self-validating protocol. The NaHSO₃ wash neutralizes any remaining H₂O₂, preventing potential side reactions during concentration. The brine wash helps to remove water from the organic layer, improving the efficiency of the final drying step with MgSO₄.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and intermediate. Its utility spans several scientific domains.

-

Pharmaceutical Development: The compound is a key intermediate in synthesizing molecules for analgesics, anti-inflammatory drugs, and agents targeting neurological disorders and cancer.[2],[3] The morpholine moiety often improves solubility and metabolic stability, while the bromophenyl group serves as a handle for creating diverse compound libraries via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

-

Agrochemical Industry: It is employed in the development of novel pesticides and herbicides.[3] Its structural stability and reactivity are leveraged to create effective crop protection agents.[3]

-

Materials Science: In this field, it is used to formulate specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance.[2],[3]

-

Biochemical Research: The compound serves as a tool for studying enzyme interactions and receptor binding, aiding in drug discovery and target validation processes.[2],[3]

Role as a Building Block in Drug Discovery

The diagram below illustrates the strategic position of this compound as a versatile starting material in a typical drug discovery pipeline.

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding of a compound's hazards to ensure safe handling and experimental reproducibility.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

The signal word associated with this compound is "Warning".,[8]

Recommended Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following precautions are mandatory:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[8],[9]

-

Eye Protection: Wear chemical safety goggles or a face shield.,,[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.,,[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved N95 dust mask or higher-level respirator.

-

General Hygiene: Wash hands thoroughly after handling.,[8] Avoid eating, drinking, or smoking in the laboratory.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3],[9]

-

Recommended storage temperatures may vary by supplier, with some suggesting room temperature and others 0-8 °C for long-term stability.,[3]

Conclusion

This compound is a compound of significant strategic importance for the modern research scientist. Its well-defined physicochemical properties, coupled with a reactive bromophenyl group and a pharmacologically relevant morpholine moiety, establish it as a premier building block. The synthetic protocols for its preparation are robust and scalable, while a clear understanding of its hazard profile ensures it can be handled safely and effectively. For professionals in drug discovery, agrochemicals, and materials science, a comprehensive grasp of this intermediate is essential for driving innovation and developing next-generation products.

References

- J&K Scientific. This compound | 30483-75-1. [Link]

- PubChem. This compound | C10H12BrNO | CID 11622851. [Link]

- Chongqing Chemdad Co., Ltd. N-(4-BROMOPHENYL)MORPHOLINE Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 30483-75-1 CAS MSDS (N-(4-BROMOPHENYL)MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholine: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)morpholine is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bromophenyl group attached to a morpholine ring, provides a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities, while the morpholine moiety is a well-established pharmacophore known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and insights into its characterization and potential applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | [2][3] |

| Molecular Weight | 242.11 g/mol | [2][3] |

| CAS Number | 30483-75-1 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 113-118 °C | [2][4] |

| Boiling Point (Predicted) | 341.2 ± 37.0 °C | [4][5] |

| Density (Predicted) | 1.433 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 4.33 ± 0.40 | [4][5] |

| LogP (Computed) | 2.1 | [3] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 1,4-dibromobenzene and morpholine, or more commonly through a Buchwald-Hartwig amination of 1-bromo-4-iodobenzene or 1,4-dibromobenzene with morpholine. The latter approach, utilizing a palladium catalyst, is often preferred due to its high efficiency and broad substrate scope. Below is a detailed, self-validating protocol for the synthesis of this compound, grounded in the principles of modern cross-coupling chemistry.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes the synthesis of this compound from 1-bromo-4-iodobenzene and morpholine using a palladium catalyst. The choice of a more reactive aryl iodide allows for milder reaction conditions.

Materials:

-

1-Bromo-4-iodobenzene

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-4-iodobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Reaction: Stir the reaction mixture at 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its deactivation.

-

Ligand (XPhos): XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl halide to the palladium center and promotes the reductive elimination of the product, thus accelerating the catalytic cycle.

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the morpholine, forming the more nucleophilic morpholide anion, which is essential for the transmetalation step.

-

Solvent (Toluene): Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a suitable boiling point for these reactions.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the morpholine ring. The aromatic protons will appear as two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The morpholine protons will typically appear as two triplets around δ 3.1-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The brominated aromatic carbon will be observed around δ 115-120 ppm, while the other aromatic carbons will appear in the δ 118-150 ppm region. The morpholine carbons will be found in the aliphatic region, with the carbons adjacent to the oxygen appearing more downfield (δ ~66 ppm) than those adjacent to the nitrogen (δ ~49 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons, C-N stretching, C-O-C stretching of the morpholine ring, and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks with a mass difference of 2 Da.

Caption: Logical process for analyzing spectral data to confirm the structure.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the bromophenyl group. The carbon-bromine bond is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, making this compound a valuable building block in organic synthesis.

Buchwald-Hartwig Amination

A prime example of its utility is in the Buchwald-Hartwig amination, where the bromine atom can be substituted with a wide range of primary and secondary amines to form new C-N bonds.[6][7] This reaction is of paramount importance in the synthesis of pharmaceuticals, as it allows for the construction of complex aniline derivatives.

General Reaction Scheme:

In the context of this compound, the "Ar-Br" is the bromophenyl moiety, and it can be coupled with another amine, providing access to a diverse library of compounds with potential biological activity.

References

- N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co.

- This compound | C10H12BrNO | CID 11622851 - PubChem.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate.

- Supporting Information - The Royal Society of Chemistry.

- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry.

- Buchwald–Hartwig amination - Wikipedia.

- 4-(4-bromophenethyl)morpholine (C12H16BrNO) - PubChemLite.

- Cross coupling reactions in organic synthesis themed issue. - The Royal Society of Chemistry.

- The Buchwald-Hartwig Amination After 25 Years - PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 30483-75-1 [sigmaaldrich.com]

- 3. This compound | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 30483-75-1 CAS MSDS (N-(4-BROMOPHENYL)MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Bromophenyl)morpholine solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 4-(4-Bromophenyl)morpholine

Executive Summary

This compound is a pivotal building block in pharmaceutical and agrochemical synthesis, valued for its unique molecular structure.[1] Understanding its solubility in organic solvents is a critical-path parameter for successful process development, formulation, and purification. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility. While quantitative public data is scarce, this document synthesizes the foundational chemical principles governing its solubility, provides a robust experimental protocol for its determination, and equips researchers with the predictive tools and practical methodologies required for their work.

Introduction: The Significance of Solubility

In drug development and chemical synthesis, solubility is not merely a physical property; it is a cornerstone of process viability. For a compound like this compound, which serves as a key intermediate, its solubility dictates the choice of reaction media, impacts reaction kinetics, governs the efficiency of purification techniques like crystallization, and is fundamental to formulation.[1] An incorrect choice of solvent can lead to poor yields, difficult purifications, and unstable formulations. This guide addresses the critical need for a deeper understanding of this compound's behavior in various organic media.

Physicochemical Profile of this compound

A molecule's identity and physical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO | [2] |

| Molecular Weight | 242.11 g/mol | [2] |

| Appearance | White to off-white/beige crystalline powder/solid | [1][3] |

| Melting Point (m.p.) | 114-118 °C | [4] |

| CAS Number | 30483-75-1 | |

| Predicted pKa (conjugate acid) | 4.33 ± 0.40 | [4] |

The compound's high melting point and crystalline nature suggest strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Principles & Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This is dictated by a molecule's polarity, hydrogen bonding capability, and overall structure.

The structure of this compound contains distinct regions that influence its solubility:

-

A nonpolar, hydrophobic region: The bromophenyl group is aromatic and bulky, contributing to solubility in less polar solvents.

-

A polar, hydrophilic region: The morpholine ring contains both an ether linkage (-O-) and a tertiary amine (-N-), which are polar. The oxygen and nitrogen atoms can act as hydrogen bond acceptors.

This dual nature—partially polar and partially nonpolar—suggests that the compound will not be soluble at either extreme of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will exhibit preferential solubility in solvents of intermediate polarity.

Caption: Key structural features governing solubility.

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Acetone, and Dichloromethane (DCM), which can interact with the polar morpholine ring without being hindered by the nonpolar phenyl group. Synthesis procedures confirm its solubility in ethyl acetate and 1,4-dioxane.[4]

-

Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol. While these can hydrogen bond, the bulky nonpolar group may limit extensive solvation.

-

Low to Insoluble: Expected in highly nonpolar solvents (e.g., Hexane, Toluene) and highly polar water, where the opposing characteristics of the molecule cannot be sufficiently solvated.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for this compound. While its utility in various solvents is mentioned qualitatively[1], precise measurements (e.g., in mg/mL or mol/L) are not publicly available. The absence of this data necessitates experimental determination to support process development. The following section provides a validated protocol for this purpose.

Experimental Protocol for Solubility Determination

This protocol outlines the Isothermal Shake-Flask Method, a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent. This method ensures the creation of a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

5.1 Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

5.2 Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility workflow.

5.3 Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

-

Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

-

-

Sample Preparation:

-

To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A starting point is ~50-100 mg.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For crystalline compounds, 24 to 48 hours is typical. A preliminary time-course study can be run to confirm when the concentration in solution plateaus.

-

-

Sampling and Filtration:

-

Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw the supernatant into a syringe. Avoid disturbing the solid material.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microcrystals. The first few drops should be discarded to saturate the filter material.

-

-

Dilution and Analysis:

-

Accurately dilute a known volume of the clear filtrate with mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

Analyze the diluted sample by HPLC using the same method as the calibration standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

5.4 Self-Validating System & Causality

-

Why excess solid? To ensure the solution reaches true thermodynamic equilibrium, guaranteeing it is fully saturated.

-

Why constant temperature? Solubility is highly temperature-dependent. Isothermal conditions are essential for reproducible and accurate results.

-

Why filtration? To ensure that the analysis only measures the dissolved compound, not a suspension of fine particles, which would artificially inflate the solubility value.

-

Why HPLC-UV? It is a highly specific and sensitive method for quantifying the concentration of an analyte in a complex matrix, providing reliable and accurate data.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. While its physical properties are well-documented, a critical gap exists regarding its quantitative solubility in common organic solvents. This guide provides the necessary theoretical framework to predict its solubility behavior based on its molecular structure. More importantly, it delivers a detailed, robust, and scientifically-grounded experimental protocol for researchers to determine this vital parameter in-house. By following this methodology, scientists and drug development professionals can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer.

Sources

An In-Depth Technical Guide to the Spectral Data of 4-(4-Bromophenyl)morpholine

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(4-Bromophenyl)morpholine, a compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of various bioactive molecules, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles to ensure robust analytical interpretation.

Molecular Structure and Overview

This compound possesses a morpholine ring attached to a brominated phenyl group. This structure gives rise to a distinct set of spectral data that is invaluable for its identification and characterization. The following sections will delve into the specifics of each major spectroscopic technique.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at room temperature.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.35 | Doublet | 2H | 8.8 | Ar-H (ortho to Br) |

| 6.80 | Doublet | 2H | 8.8 | Ar-H (ortho to N) |

| 3.86 | Triplet | 4H | 4.8 | O-CH ₂ (Morpholine) |

| 3.14 | Triplet | 4H | 4.8 | N-CH ₂ (Morpholine) |

Interpretation and Structural Assignment

The ¹H NMR spectrum of this compound displays four distinct signals, consistent with its molecular structure.

-

Aromatic Region: The two doublets at δ 7.35 and 6.80 ppm correspond to the protons on the phenyl ring. The downfield shift of the doublet at δ 7.35 ppm is attributed to the deshielding effect of the electronegative bromine atom on the ortho protons. The upfield shift of the doublet at δ 6.80 ppm is due to the electron-donating effect of the nitrogen atom of the morpholine ring on its ortho protons. The coupling constant of 8.8 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

-

Aliphatic Region: The two triplets at δ 3.86 and 3.14 ppm are assigned to the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen atom (O-CH ₂) are more deshielded and thus appear at a lower field (δ 3.86 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH ₂) (δ 3.14 ppm). The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer at room temperature, typically with proton decoupling.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 150.1 | C -N (Aromatic) |

| 132.0 | C H (Aromatic, ortho to Br) |

| 117.5 | C H (Aromatic, ortho to N) |

| 113.8 | C -Br (Aromatic) |

| 66.9 | O-C H₂ (Morpholine) |

| 49.3 | N-C H₂ (Morpholine) |

Interpretation and Structural Assignment

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

-

Aromatic Region: Four signals are observed in the aromatic region (δ 100-160 ppm). The signal at δ 150.1 ppm is assigned to the aromatic carbon directly attached to the nitrogen atom (C-N). The carbon bearing the bromine atom (C-Br) appears at δ 113.8 ppm. The remaining two signals at δ 132.0 and 117.5 ppm correspond to the aromatic CH carbons.

-

Aliphatic Region: The two signals in the aliphatic region are attributed to the morpholine ring carbons. The carbon atoms adjacent to the highly electronegative oxygen atom (O-C H₂) are deshielded and resonate at δ 66.9 ppm. The carbons adjacent to the nitrogen atom (N-C H₂) are observed at a more upfield position, δ 49.3 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2900 | Medium | C-H stretching (Aromatic and Aliphatic) |

| 1595, 1490 | Strong | C=C stretching (Aromatic) |

| 1230 | Strong | C-N stretching (Aryl-amine) |

| 1115 | Strong | C-O-C stretching (Ether) |

| 815 | Strong | C-H out-of-plane bending (para-disubstituted aromatic) |

| 1010 | Medium | C-Br stretching |

Interpretation of Key Absorptions

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

-

The presence of both aromatic and aliphatic C-H bonds is indicated by the stretching vibrations in the 3050-2900 cm⁻¹ region.

-

The strong absorptions at 1595 and 1490 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

-

A strong band at 1230 cm⁻¹ corresponds to the C-N stretching of the aryl-amine moiety.

-

The prominent absorption at 1115 cm⁻¹ is due to the C-O-C stretching of the ether linkage in the morpholine ring.

-

The strong band at 815 cm⁻¹ is indicative of the C-H out-of-plane bending for a para-disubstituted aromatic ring.

-

The C-Br stretching vibration is observed around 1010 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured and plotted against its m/z value to generate a mass spectrum.

Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | 100/98 | [M]⁺ (Molecular Ion) |

| 185/187 | 40/39 | [M - C₂H₄O]⁺ |

| 156/158 | 30/29 | [M - C₄H₈NO]⁺ |

| 104 | 25 | [C₆H₄N]⁺ |

| 76 | 15 | [C₆H₄]⁺ |

Interpretation and Fragmentation Pattern

The mass spectrum of this compound shows a characteristic molecular ion peak and several key fragment ions.

-

Molecular Ion: The molecular ion peaks [M]⁺ are observed at m/z 242 and 244 with an approximate 1:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragments: The fragmentation pattern provides further structural confirmation.

-

Loss of a neutral ethylene oxide molecule (C₂H₄O) from the morpholine ring results in the fragment ions at m/z 185 and 187.

-

Cleavage of the C-N bond between the phenyl and morpholine rings leads to the formation of the bromophenyl radical and a morpholinium ion, or the bromophenyl cation at m/z 156 and 158.

-

Further fragmentation can lead to the loss of bromine, giving rise to other smaller fragments.

-

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this compound in their research and development endeavors. The presented protocols and interpretations are based on established scientific principles, ensuring the trustworthiness and reliability of the data.

References

- PubChem. This compound.

- SpectraBase. This compound. Wiley Science Solutions. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

4-(4-Bromophenyl)morpholine safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Use of 4-(4-Bromophenyl)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling considerations for this compound. As a crucial building block in pharmaceutical and agrochemical synthesis, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture rooted in scientific understanding.

Chemical and Physical Identity

A foundational aspect of safe handling is the unambiguous identification of the substance. This compound is an off-white to light yellow crystalline powder.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | N-(4-Bromophenyl)morpholine, 1-Bromo-4-morpholinobenzene | Sigma-Aldrich, Chem-Impex[1] |

| CAS Number | 30483-75-1 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂BrNO | PubChem[2] |

| Molecular Weight | 242.11 g/mol | PubChem[2] |

| Melting Point | 113-118 °C | TCI America, Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

Hazard Assessment and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system. A thorough understanding of these hazards informs all subsequent handling, storage, and emergency protocols.

-

H315: Causes skin irritation.

-

Expert Insight: The presence of the brominated aromatic ring can lead to dermal irritation upon contact. This is not just a surface-level effect; prolonged or repeated contact can lead to dermatitis. The causality lies in the compound's ability to interact with and disrupt the lipid bilayers of skin cells.

-

-

H319: Causes serious eye irritation.

-

Expert Insight: The crystalline, dusty nature of the solid increases the risk of eye contact. The chemical structure is irritating to the sensitive mucous membranes of the eyes, potentially causing significant inflammation, redness, and pain. Immediate and thorough irrigation is critical to prevent lasting damage.

-

-

H335: May cause respiratory irritation.

-

Expert Insight: As a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these fine particles can irritate the entire respiratory tract, from the nasal passages to the lungs, leading to coughing and shortness of breath.[2] This is a specific target organ toxicity (STOT SE 3) concern.

-

Hazard Pictogram:

(Image Credit: Sigma-Aldrich)

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE. The principle is to isolate the researcher from the chemical hazard.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[4] This is the primary defense against respiratory exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[5]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow based on experimental task.

Detailed PPE Specifications:

-

Hand Protection: Chemical-resistant nitrile or neoprene gloves are required.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed promptly and properly, and hands should be washed thoroughly.[6]

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] When there is a significant risk of splashing, a face shield must be worn over the goggles.[6][7]

-

Skin and Body Protection: A fully buttoned, flame-resistant lab coat should be worn to protect skin and clothing.[6] Closed-toe shoes are required in all laboratory settings.[7]

-

Respiratory Protection: An N95 dust mask or a higher-level respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[6] All respirator use must comply with institutional EHS programs, which include fit-testing and training.[6]

Safe Handling and Storage Protocols

Adherence to methodical protocols is key to minimizing exposure and preventing accidents.

Step-by-Step Protocol for Handling Solid Compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

-

Don PPE: Put on all required PPE as determined by the task assessment (see Section 3.2).

-

Transfer: Gently open the container inside the fume hood. Use a spatula to carefully transfer the desired amount of powder to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust, such as dropping or rapid scooping.

-

Cleaning: After transfer, securely close the main container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[8]

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Some suppliers recommend refrigerated storage (0-8 °C).[1]

-

Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is limited, the morpholine moiety can be susceptible to oxidation.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.[9]

Emergency Procedures

Preparedness is crucial for effectively managing accidental exposures or spills. All personnel must be familiar with the location and use of safety showers and eyewash stations.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[5][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][5] If skin irritation persists, seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][5] Call a physician or poison control center immediately.[5]

Spill Response Protocol

The appropriate response to a spill depends on its scale. The following workflow outlines the general procedure.

Caption: General workflow for responding to a chemical spill.

-

Small Spills (inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9]

-

Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.[9]

-

Wipe the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous chemical waste.

-

Procedure:

-

Collect all waste (excess reagent, contaminated absorbents, disposable PPE) in a clearly labeled, sealable hazardous waste container.[9]

-

The label must include the full chemical name and relevant hazard warnings.[9]

-

Store the waste container in a designated secondary containment area away from incompatible materials.[9]

-

Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste contractor.

-

-

Prohibition: NEVER dispose of this chemical down the drain or in the regular trash.[9]

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622851, this compound.

- The Lab Depot, Inc. (2014). Morpholine Safety Data Sheet.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.

- U.S. Department of Homeland Security. (n.d.). Personal Protective Equipment (PPE).

- University of California, Santa Barbara. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.

- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.

- Astech Ireland Ltd. (n.d.). Safety Data Sheet: Morpholine.

- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.

- MsdsDigital.com. (n.d.). MORPHOLINE Safety Data Sheet.

- GOV.UK. (2024). Incident management: brominated flame retardants.

- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

- BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine (Additional).

- Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. labdepotinc.com [labdepotinc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 11. valsynthese.ch [valsynthese.ch]

- 12. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)morpholine from 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(4-bromophenyl)morpholine, a valuable building block in medicinal chemistry and materials science.[1] The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a modern and efficient method for the formation of the crucial C-N bond. This document delves into the mechanistic underpinnings of this reaction, offering a detailed, step-by-step experimental protocol. Furthermore, an alternative synthetic approach via a direct alkylation is presented, providing a comparative perspective. The guide culminates with a thorough characterization of the target molecule, including tabulated spectroscopic data, and a complete list of cited references for further exploration.

Introduction

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] The presence of the morpholine moiety can enhance the pharmacokinetic properties of drug candidates, while the bromo-substituted phenyl ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide is designed to provide researchers and drug development professionals with a detailed and practical understanding of the synthesis of this important compound, with a focus on robust and reproducible methodologies.

Primary Synthetic Route: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, largely supplanting harsher traditional methods like the Ullmann condensation. This palladium-catalyzed cross-coupling reaction offers high yields, broad substrate scope, and excellent functional group tolerance.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination of 4-bromoaniline with morpholine proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromoaniline), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig aminations.[2][3] Optimization may be required based on the specific laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromoaniline | 172.02 | 1.72 g | 10.0 | Starting Material |

| Morpholine | 87.12 | 1.05 g (1.04 mL) | 12.0 | Reagent |

| Palladium(II) Acetate | 224.50 | 22.5 mg | 0.1 (1 mol%) | Catalyst Precursor |

| BINAP | 622.67 | 93.4 mg | 0.15 (1.5 mol%) | Ligand |

| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | Base |

| Toluene | - | 50 mL | - | Solvent |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (22.5 mg, 0.1 mmol), BINAP (93.4 mg, 0.15 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 4-bromoaniline (1.72 g, 10.0 mmol) and morpholine (1.05 g, 1.04 mL, 12.0 mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Alternative Synthetic Route: Direct Alkylation

An alternative and more classical approach to the synthesis of this compound involves the direct alkylation of 4-bromoaniline with a suitable dielectrophile, such as di(2-bromoethyl) ether. This method avoids the use of a palladium catalyst but may require harsher conditions and can be prone to side reactions.

Reaction Principle

This synthesis proceeds via a double nucleophilic substitution (SN2) reaction. The nitrogen atom of 4-bromoaniline acts as a nucleophile, displacing the bromide ions from di(2-bromoethyl) ether in a stepwise manner to form the morpholine ring. A base is required to neutralize the hydrobromic acid generated during the reaction.

Caption: General workflow for the direct alkylation synthesis.

Experimental Protocol: Direct Alkylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromoaniline | 172.02 | 1.72 g | 10.0 | Starting Material |

| Di(2-bromoethyl) ether | 231.91 | 2.55 g (1.54 mL) | 11.0 | Reagent |

| Potassium Carbonate | 138.21 | 4.15 g | 30.0 | Base |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | Solvent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.72 g, 10.0 mmol), di(2-bromoethyl) ether (2.55 g, 1.54 mL, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol) in N,N-dimethylformamide (DMF) (50 mL).

-

Reaction: Heat the mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water (200 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | [4] |

| Molecular Weight | 242.11 g/mol | [4] |

| Melting Point | 114-118 °C | |

| Appearance | Beige Solid | [5] |

Spectroscopic Data:

| Technique | Key Data | Source |

| ¹H NMR | Predicted shifts: Aromatic protons (doublets around 7.45 and 7.22 ppm), Morpholine -O-CH₂- (triplet around 3.68 ppm), Morpholine -N-CH₂- (triplet around 2.45 ppm). | [6] |

| ¹³C NMR | Predicted shifts: Aromatic carbons (136.7, 131.5, 131.0, 121.1 ppm), Morpholine carbons (67.1, 53.7 ppm). | [6] |

| IR Spectroscopy | Expected peaks for C-N stretching, C-O-C stretching, and aromatic C-H and C=C vibrations. | [4] |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 241/243 due to bromine isotopes. | [4] |

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound from 4-bromoaniline. The Buchwald-Hartwig amination stands out as a modern, efficient, and high-yielding method, well-suited for the synthesis of complex molecules in a drug discovery setting. The direct alkylation route, while more traditional, offers a catalyst-free alternative. The provided experimental protocols and characterization data serve as a valuable resource for researchers, enabling the reliable synthesis and identification of this important chemical intermediate.

References

- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

- PubChem. This compound. [Link]

- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

- Wolfe, J. P. et al. A New Strategy for the Synthesis of Substituted Morpholines.

- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

- Organic Chemistry Portal. Ullmann Reaction. [Link]

- Chemistry Stack Exchange. Which organic compound's NMR and IR are these? [Link]

- Breuning, M. et al. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.

- ResearchGate. The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. [Link]

- PubMed.

- ResearchGate. One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. [Link]

- ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

- National Institutes of Health.

- MDPI.

- ResearchGate.

- ResearchGate. One-pot synthesis of N-alkyl/arylaminoquinolines. [Link]

- Royal Society of Chemistry. One-pot Mo(CO)

- ResearchGate. 5.1.8.

Sources

A Guide to the Strategic Synthesis of 4-(4-Bromophenyl)morpholine: An In-depth Analysis of Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(4-Bromophenyl)morpholine is a foundational building block in modern medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. This technical guide provides a detailed examination of the key intermediates central to its most prevalent synthetic routes. We will dissect the strategic considerations underpinning the selection of specific pathways, offering granular experimental protocols and mechanistic insights. This document is designed to provide researchers and drug development professionals with a robust strategic framework for the efficient, scalable, and logical synthesis of this pivotal morpholine derivative.

Introduction: The Strategic Value of the this compound Scaffold

The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability. When combined with a 4-bromophenyl group, the resulting molecule, this compound, becomes an exceptionally valuable intermediate.[1][2] The bromine atom provides a reactive handle for a wide range of cross-coupling reactions, enabling the facile introduction of molecular diversity. Consequently, derivatives of this compound are integral to the development of novel therapeutics in areas like oncology and neuroscience.[1]

This guide will explore two dominant and industrially relevant strategies for the synthesis of this compound:

-

Strategy A: The Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

-

Strategy B: The Nucleophilic Aromatic Substitution (SₙAr): A classic and often highly efficient pathway.

We will analyze the pivotal intermediates of each route, providing a comprehensive understanding of the chemical transformations and the critical parameters that ensure success.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry for its capacity to form carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[3] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. In synthesizing this compound, this approach offers a reliable method, though it necessitates careful control of the catalytic cycle.[3][4]

Key Intermediates: The Catalytic Cycle

The Buchwald-Hartwig reaction does not proceed through isolable intermediates, but rather through a series of transient organometallic palladium complexes that constitute a catalytic cycle. A conceptual understanding of these species is critical for reaction optimization.[5]

-

Oxidative Addition Complex: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide. If using a substrate like 1-bromo-4-iodobenzene, the reaction occurs selectively at the more reactive carbon-iodine bond to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Figure 1: Buchwald-Hartwig Amination Workflow

Caption: Conceptual workflow of the Buchwald-Hartwig amination synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example. Optimization may be required based on substrate purity and laboratory conditions.

Table 1: Reagents for Buchwald-Hartwig Amination

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Bromoiodobenzene | 282.91 | 5.00 g | 17.67 | Aryl Halide |

| Morpholine | 87.12 | 1.85 g (1.85 mL) | 21.2 | Amine |

| Pd₂(dba)₃ | 915.72 | 81 mg | 0.088 | Catalyst Precursor |

| Xantphos | 578.68 | 153 mg | 0.265 | Ligand |

| Sodium tert-butoxide | 96.10 | 2.04 g | 21.2 | Base |

| Toluene (anhydrous) | - | 50 mL | - | Solvent |

Procedure:

-

Inert Atmosphere: In a flame-dried Schlenk flask, combine 4-bromoiodobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Degassing: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times to remove oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by morpholine via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as Xantphos is crucial. The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and the rate-limiting reductive elimination steps.[6]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the morpholine-palladium complex without competing as a nucleophile.

-

Inert Conditions: The Pd(0) catalyst and some ligands are sensitive to oxygen, making an inert atmosphere essential for catalytic activity and reproducibility.

Strategy B: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a powerful, often catalyst-free method for forming aryl-heteroatom bonds. The reaction requires an aromatic ring that is "electron-poor," typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (F > Cl > Br > I).[7]

Key Intermediate: The Meisenheimer Complex

The SₙAr mechanism proceeds via a distinct, two-step addition-elimination process. The cornerstone of this pathway is a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]

-

Nucleophilic Attack (Rate-Determining Step): Morpholine (the nucleophile) attacks the electron-deficient carbon atom bearing the leaving group. This breaks the aromaticity of the ring and forms the negatively charged Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity is restored by the rapid expulsion of the leaving group (e.g., fluoride anion).

The stability of the Meisenheimer intermediate is paramount. Electron-withdrawing groups, particularly at the ortho and para positions, are essential as they delocalize the negative charge through resonance, lowering the activation energy of the first step.[8]

Figure 2: SₙAr Pathway Workflow

Caption: The key Meisenheimer intermediate in the SₙAr pathway.

Experimental Protocol: SₙAr Reaction

This protocol describes a typical procedure for the SₙAr synthesis.

Table 2: Reagents for SₙAr Reaction

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Bromo-4-fluorobenzene | 175.00 | 5.00 g | 28.6 | Aryl Halide |

| Morpholine | 87.12 | 3.73 g (3.73 mL) | 42.8 | Nucleophile |

| Potassium Carbonate | 138.21 | 5.92 g | 42.8 | Base |

| DMSO (anhydrous) | - | 50 mL | - | Solvent |

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-bromo-4-fluorobenzene, morpholine, potassium carbonate, and DMSO.

-

Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into 250 mL of cold water.

-

Isolation: Stir for 30 minutes, during which time a solid should precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Causality Behind Experimental Choices:

-

Substrate: 1-Bromo-4-fluorobenzene is used because fluoride is the best leaving group for SₙAr reactions among the halogens, due to the high electronegativity of fluorine polarizing the C-F bond.[7]

-

Solvent: A polar aprotic solvent like DMSO is ideal. It effectively solvates cations but not anions, leaving the nucleophile "bare" and more reactive. Its high boiling point is also necessary for the required reaction temperature.

-

Base: Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HF formed during the reaction, driving it to completion.

Comparative Strategic Analysis

The choice between Buchwald-Hartwig amination and SₙAr is a strategic decision based on several factors.

Table 3: Comparison of Synthetic Strategies

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SₙAr) |

| Key Intermediate | Transient Pd-amido complex | Meisenheimer complex |

| Catalyst | Required (Palladium/Ligand) | Catalyst-free |

| Cost & Toxicity | Higher cost, potential heavy metal contamination | Lower cost, no metal catalyst |

| Substrate Scope | Very broad; effective with less reactive aryl chlorides and bromides | Limited to electron-deficient aryl rings with good leaving groups (F, NO₂) |

| Reaction Conditions | Milder temperatures (80-110 °C) | Harsher temperatures (120-150 °C) |

| Primary Advantage | High generality and functional group tolerance | Atom economy, simplicity, lower cost |

Conclusion

The synthesis of this compound is proficiently achieved via two primary routes, each defined by its characteristic key intermediate. The Buchwald-Hartwig amination, proceeding through a transient palladium-amido complex, offers broad substrate scope at the cost of expensive and sensitive reagents. In contrast, the SₙAr pathway, which hinges on the formation of a definite Meisenheimer complex, provides a more economical and straightforward alternative, albeit for a more limited range of activated substrates. A deep, mechanistic understanding of these intermediates is not merely academic; it is the foundation upon which robust, scalable, and efficient synthetic processes are built, empowering chemists to make strategic decisions that best align with their specific research and development objectives.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-(4-Bromophenyl)morpholine in Modern Chemistry

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of High-Purity 4-(4-Bromophenyl)morpholine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the critical importance of purity, a comparative analysis of commercial suppliers, and a detailed protocol for in-house quality verification.

This compound (CAS No: 30483-75-1) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] The morpholine moiety is a well-established pharmacophore that can impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and metabolic stability.[3] This makes it a privileged structure in the design of novel therapeutics.[4] The compound serves as a key intermediate in the synthesis of a wide range of bioactive molecules, including potential agents for treating neurological disorders and cancer, as well as analgesics and anti-inflammatory drugs.[1] Beyond pharmaceuticals, it is also utilized in the development of agrochemicals like pesticides and herbicides and in the formulation of specialty polymers.[1]

Given its role as a foundational precursor, the purity of this compound is not a trivial specification but a critical parameter that dictates the success, reproducibility, and safety of subsequent research and development efforts.

The Imperative of High Purity in Research and Drug Development

In drug discovery, the quality of the starting materials directly influences the quality of the final output.[5] Employing high-purity reagents is essential for several reasons:

-

Ensuring Efficacy and Safety: Impurities, even at trace levels, can alter the pharmacological profile of a synthesized compound, hinder its therapeutic performance, or lead to unexpected and adverse reactions.[5][6]

-

Guaranteeing Reproducibility: The presence of undeclared impurities introduces uncontrolled variables into experiments, leading to inconsistent data and making results difficult or impossible to reproduce—a cornerstone of the scientific method.[7]

-

Preventing Analytical Interference: In sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), impurities can manifest as extraneous peaks or signals, complicating the interpretation of results and compromising data accuracy.[7][8]

-

Streamlining Development: Using well-characterized, high-purity starting materials from the outset mitigates the risk of costly and time-consuming re-validation studies as a project progresses from preclinical research to GMP (Good Manufacturing Practices) manufacturing.[8][9]